

A Comprehensive Technical Guide to Dihydralazine Sulfate for Pharmaceutical Researchers

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Compound of Interest		
Compound Name:	Dihydralazine Sulfate	
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This whitepaper serves as an in-depth technical resource for researchers, scientists, and drug development professionals, providing a detailed examination of the chemical structure, physicochemical properties, mechanism of action, and key experimental data related to **Dihydralazine Sulfate**.

Introduction

Dihydralazine Sulfate (CAS: 7327-87-9) is a direct-acting arteriolar vasodilator belonging to the hydrazinophthalazine chemical class.[1][2] It is a derivative of hydralazine and is primarily utilized as an antihypertensive agent for the management of high blood pressure, particularly in cases where first-line treatments are not sufficiently effective.[1][3] Its therapeutic effect is achieved by reducing peripheral vascular resistance, which consequently lowers blood pressure.[3] This document provides a comprehensive overview of its chemical and pharmacological profile.

Chemical Structure and Physicochemical Properties

Dihydralazine is chemically described as 1,4-dihydrazinophthalazine.[4] The sulfate salt form enhances its stability and suitability for pharmaceutical formulations.

Chemical Structure:



• IUPAC Name: (4-hydrazinylphthalazin-1-yl)hydrazine;sulfuric acid[4]

Molecular Formula: C₈H₁₂N₆O₄S[5]

Molecular Weight: 288.28 g/mol [5]

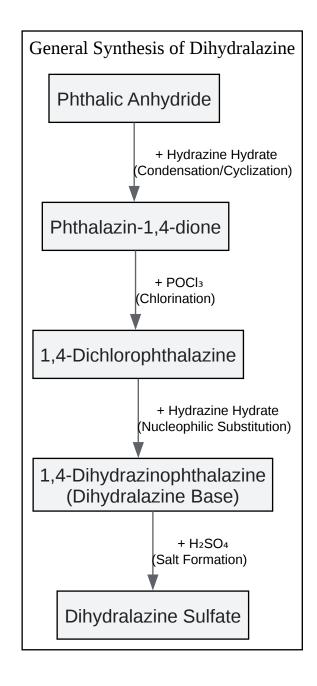
The key physicochemical properties of **Dihydralazine Sulfate** are summarized in the table below for easy reference.

Property	Value	References
CAS Number	7327-87-9	[5]
Appearance	Off-white to pale yellow powder	[1]
Melting Point	>235°C (with sublimation/decomposition)	[1][3]
Solubility	DMSO: ~1-6 mg/mL	[5][6]
InChI Key	BWHAMWGGORIDBK- UHFFFAOYSA-N	[4][5]
SMILES	C1=CC=C2C(=C1)C(=NN=C2 NN)NN.OS(=O)(=O)O	[4]

Synthesis Pathway

The synthesis of Dihydralazine originates from phthalic anhydride. While specific industrial protocols may vary, the general chemical pathway involves a multi-step process. The logical workflow for this synthesis is outlined below.





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General synthetic route for **Dihydralazine Sulfate**.

This process begins with the condensation of phthalic anhydride with hydrazine hydrate to form the heterocyclic core, phthalazin-1,4-dione.[7] This intermediate is then chlorinated, typically using phosphorus oxychloride (POCl₃), to yield the reactive 1,4-dichlorophthalazine.[7] Subsequent nucleophilic substitution with excess hydrazine hydrate replaces the chlorine



atoms with hydrazinyl groups, forming the dihydralazine free base. Finally, treatment with sulfuric acid yields the more stable **Dihydralazine Sulfate** salt.

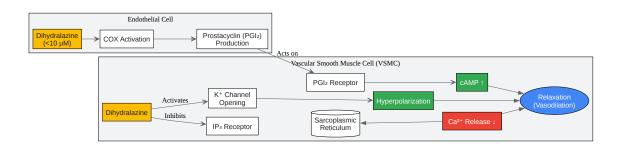
Mechanism of Action

Dihydralazine Sulfate exerts its vasodilatory effects through a multi-faceted mechanism primarily targeting vascular smooth muscle cells (VSMCs). Its action is highly specific to arterial vessels, leading to a reduction in systemic vascular resistance and a decrease in blood pressure.[8] The core mechanisms include interference with calcium metabolism and activation of secondary messenger pathways.[8][9]

- Inhibition of Calcium Mobilization: Dihydralazine inhibits the inositol trisphosphate (IP₃)induced release of calcium (Ca²+) from the sarcoplasmic reticulum within VSMCs.[8][10] This
 reduction in intracellular free Ca²+ prevents the activation of myosin light chain kinase, a
 critical enzyme for muscle contraction.[8]
- Potassium Channel Activation: Evidence suggests hydralazines can open K⁺ channels, leading to hyperpolarization of the smooth muscle cell membrane.[8][11] This makes the cell less responsive to contractile stimuli.
- Endothelium-Mediated Pathways: At clinically relevant concentrations, dihydralazine's effect is also mediated by the vascular endothelium. It stimulates the production of prostacyclin (PGI₂), which then acts on VSMCs to increase cyclic adenosine monophosphate (cAMP) levels, promoting relaxation.[6][8] Some evidence also points to an increased bioavailability of nitric oxide (NO), which would activate guanylate cyclase and increase cyclic guanosine monophosphate (cGMP), further contributing to vasodilation.[8][9]

The signaling cascade is illustrated in the diagram below.





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Signaling pathway of Dihydralazine-induced vasodilation.

Pharmacokinetic and Pharmacodynamic Data

Dihydralazine undergoes extensive first-pass metabolism, primarily through acetylation in the liver, the rate of which is dependent on the patient's acetylator phenotype.

Table 2: Pharmacokinetic Parameters of Dihydralazine



Parameter	Value	Reference
Administration	Oral	[2]
Bioavailability	30-50%	[12] (by analogy with Hydralazine)
Protein Binding	85-90%	[12] (by analogy with Hydralazine)
Metabolism	Hepatic (Acetylation)	[12] (by analogy with Hydralazine)
Elimination Half-life	2-8 hours	[12] (by analogy with Hydralazine)

| Excretion | Renal |[12] (by analogy with Hydralazine) |

Table 3: Pharmacodynamic Parameters of Dihydralazine/Hydralazine

Parameter	Value	Condition	Reference
EC50	3.6 ± 0.3 μM	Relaxation of phenylephrine-constricted mesenteric arteries (rat)	[6]
Emax	9.4 mm Hg reduction	Sitting diastolic blood pressure (human)	[13]
D ₅₀ (Slow Acetylators)	0.87 mg/kg	Antihypertensive response (human)	[13]

| D50 (Fast Acetylators) | 1.68 mg/kg | Antihypertensive response (human) |[13] |

Experimental Protocols



Quantification by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

This protocol is adapted from a validated method for the estimation of Dihydralazine in pharmaceutical dosage forms.[10]

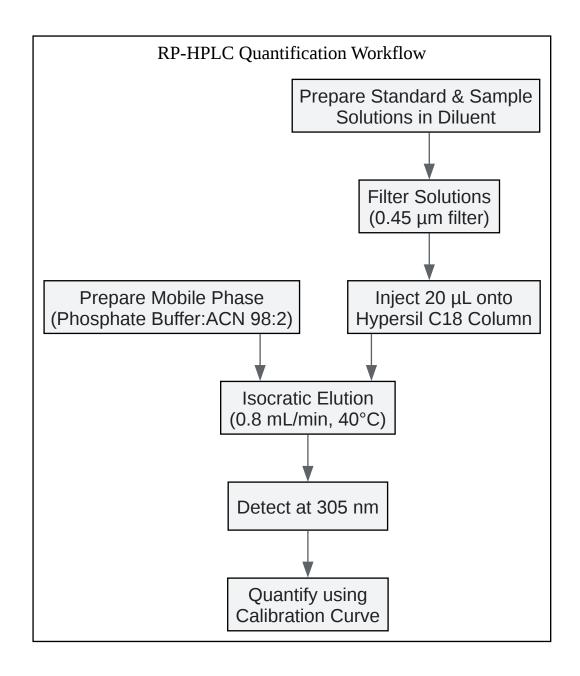
Objective: To quantify Dihydralazine concentration using RP-HPLC with UV detection.

Methodology:

- Instrumentation: Waters HPLC system (e.g., 2695 module) with a PDA detector (e.g., 2996 module) and Empower software.[10]
- Column: Hypersil C18 (150 × 4.6 mm, 5 μm particle size).[10]
- Mobile Phase: A mixture of phosphate buffer and acetonitrile (98:2 v/v).[10]
- Flow Rate: 0.8 mL/min (Isocratic elution).[10]
- Column Temperature: 40°C.[10]
- Detection Wavelength: 305 nm.[10]
- Injection Volume: 20 μL.[10]
- Standard Preparation:
 - Prepare a stock solution of 1000 μg/mL by dissolving 10 mg of Dihydralazine reference standard in a 10 mL volumetric flask using a 50:50 (v/v) water:acetonitrile diluent.[10]
 - Perform serial dilutions to create calibration standards within the linear range (e.g., 25-150 μg/mL).[10]
- Sample Preparation:
 - Accurately weigh and powder tablet formulations.



- Dissolve a portion equivalent to a known amount of Dihydralazine in the diluent, sonicate to ensure complete dissolution, and dilute to fall within the calibration range.
- Filter the final solution through a 0.45 μm filter before injection.[10]
- Analysis: Construct a calibration curve from the standard solutions and determine the concentration of Dihydralazine in the samples by interpolation.



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Workflow for RP-HPLC analysis of Dihydralazine.

In Vivo Antihypertensive Activity Assessment in Rats

This protocol outlines a general procedure for evaluating the effect of Dihydralazine on blood pressure in spontaneously hypertensive rats (SHR), based on established experimental models.

Objective: To measure the change in systolic and diastolic blood pressure in conscious hypertensive rats following administration of Dihydralazine.

Methodology:

- Animal Model: Male spontaneously hypertensive rats (SHR), aged appropriately (e.g., 22 weeks old). Wistar-Kyoto (WKY) rats can be used as a normotensive control group.
- Housing: House animals under standard conditions with a 12-hour light/dark cycle and ad libitum access to food and water.
- Blood Pressure Measurement:
 - Invasive Method (Gold Standard): Surgically implant a telemetric transmitter or a catheter into the carotid or femoral artery for direct and continuous blood pressure monitoring in conscious, freely moving animals.
 - Non-Invasive Method: Use the tail-cuff method for repeated measurements. Acclimatize animals to the restraining device and procedure to minimize stress-induced fluctuations.
- Experimental Procedure:
 - Record baseline blood pressure and heart rate for a sufficient period to establish a stable reading.
 - Administer Dihydralazine Sulfate or vehicle control. Administration can be oral (gavage) or via injection (e.g., intraperitoneal, intravenous). Doses used in rat studies vary (e.g., 7.36 mg/kg/day orally).



- Continuously monitor and record blood pressure and heart rate for several hours postadministration to determine the onset, magnitude (E_{max}), and duration of the antihypertensive effect.
- Data Analysis: Calculate the mean change in systolic and diastolic blood pressure from baseline at various time points. Use appropriate statistical tests (e.g., ANOVA, t-test) to compare the effects of Dihydralazine versus vehicle control.

Conclusion

Dihydralazine Sulfate remains a relevant compound in the management of hypertension. This guide provides a foundational resource, consolidating key technical data on its chemical structure, properties, synthesis, and complex mechanism of action. The detailed experimental protocols offer a practical starting point for analytical and pharmacological investigations. A thorough understanding of these core attributes is essential for any scientist engaged in the research and development of cardiovascular therapeutics.

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